REACTION_CXSMILES
|
[F:1]C1OC(OC2(CCCCCC(C)C)CCCC(F)O2)(CCCCCC(C)C)CCC1.[C:32]1([CH3:42])[CH:37]=C[C:35](S([O-])(=O)=O)=[CH:34][CH:33]=1.[NH+]1C=CC=CC=1.[CH3:49][CH2:50][OH:51]>>[F:1][C:32]([CH3:42])([CH3:37])[CH2:33][CH2:34][CH2:35][CH2:49][CH2:50][OH:51] |f:1.2|
|
Name
|
product
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
FC1CCCC(O1)(CCCCCC(C)C)OC1(OC(CCC1)F)CCCCCC(C)C
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
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DISSOLUTION
|
Details
|
the residue, dissolved in EtOAc
|
Type
|
WASH
|
Details
|
was washed with aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with 5 to 20% EtOAc-hexane
|
Reaction Time |
41 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCCCCO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |